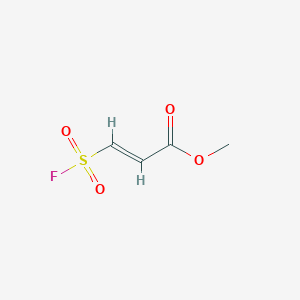

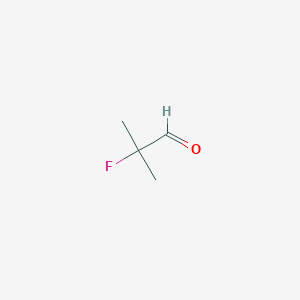

![molecular formula C17H18N4O B2485963 N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide CAS No. 1436319-04-8](/img/structure/B2485963.png)

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide, also known as CMMAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. CMMAA is a small molecule inhibitor that targets specific proteins involved in cancer cell growth and proliferation.

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Properties

- Efficient N-Monomethylation of Primary Aryl Amines : A method for the specific synthesis of N-monomethylarylamines demonstrates the potential utility in creating compounds like N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide for various applications, including imaging agents for Alzheimer’s disease (Peng et al., 2009).

- Cyclopalladation of Aniline Derivatives : Investigations into the cyclopalladation of aniline derivatives highlight the complex interactions and potential for creating catalytically active complexes, indicating a pathway for the synthesis of advanced materials and pharmaceuticals (Mossi et al., 1992).

- Selective N-alkylation of Aniline : A study on the vapor phase alkylation of aniline forming N-methylaniline underlines the relevance of such transformations in the industrial production of dyes, drugs, and explosives, which could be applicable to the manipulation of compounds like this compound (Nehate & Bokade, 2009).

Biological Activities and Applications

- Therapeutic Effect Against Japanese Encephalitis : A novel anilidoquinoline derivative, closely related to the structure of interest, showed significant antiviral and antiapoptotic effects in vitro, pointing towards potential therapeutic applications for viral infections (Ghosh et al., 2008).

- Chemoselective Acetylation for Antimalarial Drugs : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, an intermediate for antimalarial drugs, showcases the potential pharmaceutical applications of related compounds through selective enzymatic processes (Magadum & Yadav, 2018).

Environmental and Health Implications

- Ubiquitous Presence in Human Urine : The ubiquitous detection of N-acetyl-4-aminophenol, a metabolite related to aniline and its derivatives, in human urine suggests widespread exposure to aniline or aniline-releasing substances, highlighting the need for further research on the environmental and health implications of such compounds (Modick et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-21(14-7-3-2-4-8-14)16-10-6-5-9-15(16)20-13-17(22)19-12-11-18/h2-10,20H,12-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCVTKJBFJVGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)

![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2485890.png)

![ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2485892.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2485894.png)

![3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2485895.png)

![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)

![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)